molecular formula C15H19ClN2O3 B11777647 Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No.: B11777647
M. Wt: 310.77 g/mol
InChI Key: HYBSBOUIVKXEOX-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a dihydroisoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a chlorophenyl-substituted dihydroisoxazole under specific conditions. The reaction is usually catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is unique due to the presence of the dihydroisoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

tert-butyl N-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C15H19ClN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,19)

InChI Key

HYBSBOUIVKXEOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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